(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline
Overview
Description
(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzyl group, and a trimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline typically involves the condensation of 3-benzyl-4-methylthiazol-2(3H)-one with 2,4,6-trimethylaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the thiazole ring or the aromatic rings.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), and various solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives, reduced aromatic rings.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.
Biology:
Biological Probes: The compound can be used as a fluorescent probe to study biological processes, such as enzyme activity or cellular localization.
Drug Development: Its structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: The compound may exhibit pharmacological activity, making it a potential therapeutic agent for various diseases, such as cancer or infectious diseases.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various industrial applications, such as textiles or coatings.
Mechanism of Action
The mechanism of action of (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and aromatic groups can facilitate binding to these targets through various interactions, such as hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
- (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)-2,4,6-trimethylaniline
- This compound
- This compound
Comparison:
- Structural Differences: While similar compounds may share the thiazole ring and benzyl group, variations in the substituents on the aromatic rings can lead to differences in chemical reactivity and biological activity.
- Unique Features: this compound is unique due to its specific combination of substituents, which can influence its binding affinity to molecular targets and its overall stability.
Properties
IUPAC Name |
3-benzyl-4-methyl-N-(2,4,6-trimethylphenyl)-1,3-thiazol-2-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S/c1-14-10-15(2)19(16(3)11-14)21-20-22(17(4)13-23-20)12-18-8-6-5-7-9-18/h5-11,13H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRJUGJBDQHPIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C2N(C(=CS2)C)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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